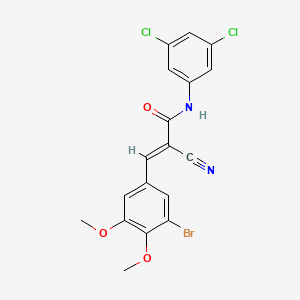
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide, commonly known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD0705 is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Mechanism of Action
BRD0705 is a small molecule inhibitor of the (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide family of proteins. (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins bind to acetylated histones and regulate the expression of genes that are involved in various diseases. BRD0705 binds to the bromodomain of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins and prevents their interaction with acetylated histones, thereby inhibiting their activity. This results in the downregulation of genes that are involved in disease progression.
Biochemical and Physiological Effects:
BRD0705 has been shown to have significant biochemical and physiological effects in preclinical models. In cancer, BRD0705 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, BRD0705 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, BRD0705 has been shown to reduce neointimal hyperplasia and improve vascular function.
Advantages and Limitations for Lab Experiments
One of the advantages of BRD0705 is its specificity for the (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide family of proteins. This allows for the selective inhibition of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins without affecting other proteins. However, one of the limitations of BRD0705 is its poor solubility, which can make it difficult to use in certain experiments. Additionally, the effects of BRD0705 on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy.
Future Directions
There are several future directions for the research on BRD0705. One direction is the development of more potent and selective (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide inhibitors. Another direction is the investigation of the effects of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide inhibition on normal cells and tissues. Additionally, the combination of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide inhibitors with other therapies, such as chemotherapy and immunotherapy, should be explored. Finally, the clinical development of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide inhibitors for the treatment of cancer, inflammation, and cardiovascular diseases should be pursued.
Conclusion:
BRD0705 is a small molecule inhibitor of the (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide family of proteins that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins, which results in the downregulation of genes that are involved in disease progression. Although BRD0705 has significant biochemical and physiological effects, further studies are needed to determine its safety and efficacy. The future directions for research on BRD0705 include the development of more potent and selective (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide inhibitors, investigation of the effects on normal cells and tissues, combination with other therapies, and clinical development for the treatment of diseases.
Synthesis Methods
The synthesis of BRD0705 has been described in a patent application by GlaxoSmithKline (GSK). The method involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3,5-dichlorophenylacetic acid, followed by the addition of propargylamine and cyanogen bromide. The resulting product is purified by column chromatography to yield BRD0705.
Scientific Research Applications
BRD0705 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins are known to regulate the expression of genes that are involved in these diseases. In cancer, (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins are involved in the expression of oncogenes, and inhibition of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins has been shown to suppress tumor growth in preclinical models. Inflammation is also regulated by (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins, and inhibition of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins has been shown to reduce inflammation in preclinical models. In cardiovascular diseases, (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins are involved in the regulation of vascular smooth muscle cell proliferation, and inhibition of (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins has been shown to reduce neointimal hyperplasia in preclinical models.
properties
IUPAC Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrCl2N2O3/c1-25-16-5-10(4-15(19)17(16)26-2)3-11(9-22)18(24)23-14-7-12(20)6-13(21)8-14/h3-8H,1-2H3,(H,23,24)/b11-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCUYMAMSLREKP-QDEBKDIKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

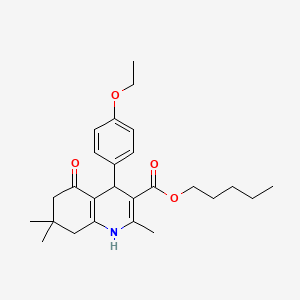
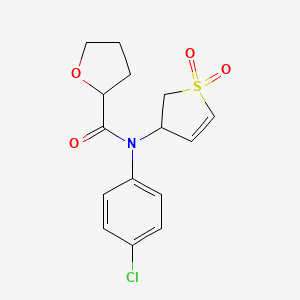

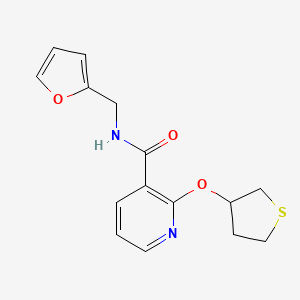
![2-hydroxy-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2518985.png)
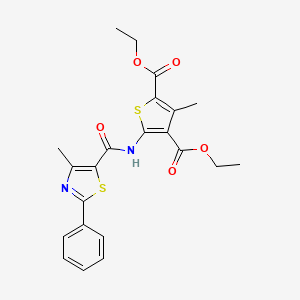
![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)

![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)
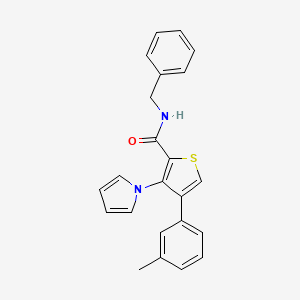

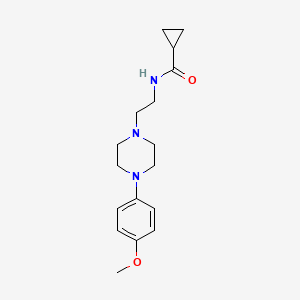
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl benzoate](/img/structure/B2518998.png)
![methyl 4-[[2-[(E)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2518999.png)